molecular formula C7H17ClN2O B6361038 H-L-Leu-NHMe*HCl CAS No. 99145-71-8

H-L-Leu-NHMe*HCl

Cat. No. B6361038
CAS RN: 99145-71-8
M. Wt: 180.67 g/mol
InChI Key: RRZJUBLBYSGTOZ-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-L-Leu-NHMe*HCl, also known as L-leucine methyl ester hydrochloride, is an amino acid derivative of the essential amino acid L-leucine. It is a white crystalline powder that is soluble in water. It has a molecular formula of C7H16N2O2•HCl and a molecular weight of 188.7 g/mol. H-L-Leu-NHMe*HCl is used in a variety of scientific research applications, including protein synthesis, enzyme reactions, and drug development.

Scientific Research Applications

H-L-Leu-NHMe*HCl is used in a variety of scientific research applications. It is used in protein synthesis studies to study the effects of leucine on protein synthesis and to determine the rate of protein synthesis. It is also used in enzyme reaction studies to study the effects of leucine on enzyme activity and to study the mechanism of action of enzymes. Additionally, it is used in drug development studies to study the effects of leucine on drug absorption, metabolism, and distribution.

Mechanism of Action

H-L-Leu-NHMe*HCl acts as a substrate for the enzyme leucyl-tRNA synthetase, which catalyzes the transfer of leucine from the tRNA molecule to the protein. This process is essential for protein synthesis and is necessary for the growth and development of cells.
Biochemical and Physiological Effects
H-L-Leu-NHMe*HCl is an important component of proteins and is essential for the growth and development of cells. It is also involved in a variety of biochemical and physiological processes, including energy metabolism, muscle protein synthesis, and neurotransmitter synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of using H-L-Leu-NHMe*HCl in laboratory experiments is that it is a stable, water-soluble form of leucine. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that H-L-Leu-NHMe*HCl is not biologically active and therefore cannot be used to study the effects of leucine on living cells.

Future Directions

In the future, H-L-Leu-NHMe*HCl could be used to study the effects of leucine on gene expression, cell growth and differentiation, and protein folding. Additionally, it could be used to study the effects of leucine on immune system function and to develop new drugs for the treatment of diseases. Finally, it could be used to study the effects of leucine on the metabolism of other amino acids and to develop new dietary supplements.

Synthesis Methods

H-L-Leu-NHMe*HCl can be synthesized from H-L-Leu-NHMe*HCl through a two-step process. The first step involves the conversion of H-L-Leu-NHMe*HCl to its methyl ester via an esterification reaction with methanol in the presence of an acid catalyst. The second step involves the hydrolysis of the methyl ester to form H-L-Leu-NHMe*HCl.

properties

IUPAC Name

(2S)-2-amino-N,4-dimethylpentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-5(2)4-6(8)7(10)9-3;/h5-6H,4,8H2,1-3H3,(H,9,10);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZJUBLBYSGTOZ-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-N,4-dimethyl-pentanamide monohydrochloride

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